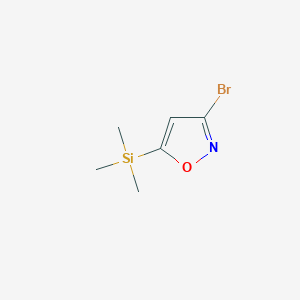
5-cyclopropyl-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-2-methylaniline is an organic compound with the molecular formula C10H13N It is characterized by a cyclopropyl group attached to the aniline ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-methylaniline typically involves the cyclopropylation of aniline derivatives. One common method is the reaction of 2-methylaniline with cyclopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclopropyl-2-methylcyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Cyclopropyl-2-methylcyclohexylamine.
Substitution: Brominated or nitrated derivatives of this compound.
科学的研究の応用
5-Cyclopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 5-cyclopropyl-2-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The cyclopropyl group can enhance the binding affinity and specificity of the compound towards its targets, thereby modulating its biological effects.
類似化合物との比較
2-Methylaniline: Lacks the cyclopropyl group, resulting in different chemical reactivity and applications.
Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic ring, leading to distinct properties and uses.
Aniline: The parent compound without any substituents, used widely in various chemical industries.
Uniqueness: 5-Cyclopropyl-2-methylaniline is unique due to the presence of both the cyclopropyl group and the aniline structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 5-cyclopropyl-2-methylaniline can be achieved through a multi-step process involving the reaction of a cyclopropyl ketone with aniline followed by reduction and methylation.", "Starting Materials": [ "Cyclopropylacetone", "Aniline", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropylacetone is reacted with aniline in the presence of hydrochloric acid to form 5-cyclopropyl-2-phenyl-2-pentanone.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol.", "Step 3: The resulting alcohol is then methylated using methyl iodide in the presence of sodium hydroxide to form 5-cyclopropyl-2-methylaniline.", "Step 4: The product is extracted from the reaction mixture using ethyl acetate and purified by recrystallization from water." ] } | |
CAS番号 |
1247739-25-8 |
分子式 |
C10H13N |
分子量 |
147.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



